Phenoxyacetic acid-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

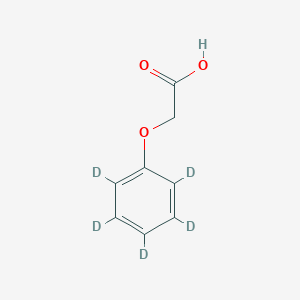

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPDWSOZIOUXRV-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595398 |

Source

|

| Record name | [(~2~H_5_)Phenyloxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154492-74-7 |

Source

|

| Record name | [(~2~H_5_)Phenyloxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenoxy-d5-acetic Acid: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Phenoxy-d5-acetic acid. The information is curated for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This document details the physicochemical characteristics of Phenoxy-d5-acetic acid, outlines a general synthesis and purification protocol, and describes its primary application as an internal standard in quantitative analysis.

Core Chemical Properties and Structure

Phenoxy-d5-acetic acid is a deuterated analog of phenoxyacetic acid, where the five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it a valuable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods.

Structure:

The chemical structure of Phenoxy-d5-acetic acid consists of a deuterated phenyl group linked to an acetic acid moiety through an ether bond.

Molecular Formula: C₈H₃D₅O₃[1]

Key Identifiers and Properties:

A summary of the key chemical identifiers and properties of Phenoxy-d5-acetic acid is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 154492-74-7 | [1] |

| Molecular Weight | 157.18 g/mol | [1] |

| IUPAC Name | 2-(2,3,4,5,6-pentadeuteriophenoxy)acetic acid | [1] |

| SMILES | O=C(O)COc1c(c(c(c(c1[2H])[2H])[2H])[2H])[2H] | |

| InChI | InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D | |

| Purity (by HPLC) | ≥98% (typical) | [1] |

| Isotopic Enrichment | ≥98 atom % D (typical) | |

| Appearance | White to off-white solid | |

| Storage | Store at 2-8°C for long-term storage | [1] |

Experimental Protocols

Synthesis: Williamson Ether Synthesis

The most common and effective method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. For Phenoxy-d5-acetic acid, this would involve the reaction of deuterated phenol (phenol-d6) with a haloacetic acid salt.

Reaction Scheme:

C₆D₅ONa + ClCH₂COONa → C₆D₅OCH₂COONa + NaCl

Detailed Methodology:

-

Deprotonation of Phenol-d6: In a round-bottom flask, dissolve phenol-d6 in a suitable solvent like methanol. Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to deprotonate the phenol and form the sodium phenoxide-d5 salt.

-

Reaction with Chloroacetate: To the solution of sodium phenoxide-d5, add an aqueous solution of sodium chloroacetate.

-

Reflux: Heat the reaction mixture to reflux for a period of 1 to 4 hours to ensure the completion of the reaction.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling the reaction mixture to room temperature, acidify it with a dilute strong acid, such as hydrochloric acid, to a pH of approximately 1-2. This will precipitate the Phenoxy-d5-acetic acid.

-

Extraction: Extract the product from the aqueous solution using an organic solvent like diethyl ether.

-

Purification: Wash the organic extract with water and then with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials. The product, being a carboxylic acid, will dissolve in the basic bicarbonate solution.

-

Isolation: Re-acidify the bicarbonate solution with a strong acid to precipitate the pure Phenoxy-d5-acetic acid.

-

Drying: Collect the solid product by vacuum filtration and dry it thoroughly.

Purification: Recrystallization

For higher purity, the synthesized Phenoxy-d5-acetic acid can be further purified by recrystallization.

Detailed Methodology:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often a good starting point for phenoxyacetic acids.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. The decrease in solubility will cause the pure Phenoxy-d5-acetic acid to crystallize. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them completely.

Analytical Characterization: NMR and Mass Spectrometry

The structure and purity of the synthesized Phenoxy-d5-acetic acid should be confirmed using modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂-) protons and a singlet for the carboxylic acid proton. The aromatic region should be devoid of signals, confirming the complete deuteration of the phenyl ring.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbonyl carbon, the methylene carbon, and the carbons of the phenyl ring. The signals for the deuterated carbons will be split into multiplets due to C-D coupling.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of Phenoxy-d5-acetic acid (157.18 g/mol ).

-

Application in Quantitative Analysis: Internal Standard in LC-MS/MS

The primary application of Phenoxy-d5-acetic acid is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Its chemical behavior is nearly identical to the non-deuterated analyte, but its increased mass allows it to be distinguished by the mass spectrometer. This co-elution and differential detection enable accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.

Experimental Workflow: Quantification of Analytes using a Deuterated Internal Standard

The following diagram illustrates a typical workflow for the quantification of an analyte (e.g., a drug, metabolite, or environmental contaminant) in a complex matrix using Phenoxy-d5-acetic acid as an internal standard.

Caption: A generalized workflow for quantitative analysis using an internal standard.

Detailed Methodology for LC-MS/MS Quantification:

-

Sample Preparation:

-

A known amount of Phenoxy-d5-acetic acid (the internal standard) is added to the sample matrix (e.g., plasma, urine, water) containing the analyte of interest.

-

The analyte and the internal standard are co-extracted from the matrix using an appropriate technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3]

-

-

LC-MS/MS Analysis:

-

The extracted sample is injected into a liquid chromatograph.

-

The analyte and the internal standard, having very similar chemical properties, will co-elute from the chromatography column.

-

The eluent is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

-

-

Data Analysis:

-

The peak areas for both the analyte and the internal standard are integrated from the resulting chromatograms.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is calculated.

-

This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

This in-depth guide provides essential technical information for researchers and professionals working with Phenoxy-d5-acetic acid. The detailed protocols and workflow descriptions are intended to facilitate its effective use in the laboratory.

References

Synthesis and Isotopic Purity of Phenoxy-d5-acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Phenoxy-d5-acetic acid. This deuterated analog of phenoxyacetic acid is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based bioanalysis. This document outlines a detailed synthetic protocol, methods for determining isotopic purity, and presents the corresponding data in a structured format.

Synthesis of Phenoxy-d5-acetic Acid

The synthesis of Phenoxy-d5-acetic acid is achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the sodium salt of phenol-d6 (sodium phenoxide-d5) acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid.

A general procedure for the synthesis of phenoxyacetic acid involves the reaction of phenol with monochloroacetic acid in the presence of a base, such as sodium hydroxide.[2][3] For the synthesis of the deuterated analogue, phenol-d6 is used as the starting material.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established methods for the synthesis of phenoxyacetic acid.[2][3]

Materials:

-

Phenol-d6 (C₆D₆O)

-

Chloroacetic acid (ClCH₂COOH)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl), 2 M

-

Diethyl ether

-

Saturated sodium bicarbonate solution

Procedure:

-

Preparation of Sodium Phenoxide-d5: In a round-bottom flask, dissolve a specific molar equivalent of phenol-d6 in a minimal amount of deionized water. While stirring, slowly add an equimolar amount of a concentrated sodium hydroxide solution. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature. The resulting solution contains sodium phenoxide-d5.

-

Reaction with Chloroacetic Acid: To the solution of sodium phenoxide-d5, add a slight molar excess of chloroacetic acid. The mixture is then heated to reflux for several hours to ensure the completion of the reaction.[3]

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is acidified with 2 M hydrochloric acid to a pH of approximately 2. This protonates the carboxylate to form the free acid and precipitates the crude Phenoxy-d5-acetic acid.

-

Extraction: The aqueous mixture is then extracted with diethyl ether. The organic layers are combined and washed with a saturated sodium bicarbonate solution to separate the desired carboxylic acid from any unreacted phenol-d6.

-

Purification: The bicarbonate layer, containing the sodium salt of Phenoxy-d5-acetic acid, is acidified with 2 M HCl to re-precipitate the product. The solid is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum to yield the purified Phenoxy-d5-acetic acid.

Quantitative Data:

The following table summarizes typical quantitative data for the synthesis of Phenoxy-d5-acetic acid.

| Parameter | Value | Reference |

| Starting Material | Phenol-d6 | N/A |

| Reagent | Chloroacetic acid | N/A |

| Typical Yield | 70-80% | [3] |

| Chemical Purity (by HPLC) | >99% | [4] |

Isotopic Purity Analysis

The determination of the isotopic purity of deuterated compounds is crucial for their application, especially in quantitative mass spectrometry. It is practically impossible to synthesize a compound with 100% isotopic enrichment. The final product will inevitably contain a distribution of isotopologues (molecules with different numbers of deuterium atoms). The primary techniques for assessing isotopic purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound.[5] By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of each isotopologue can be quantified.

Experimental Protocol: UPLC-HRMS

-

Sample Preparation: A dilute solution of Phenoxy-d5-acetic acid is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Chromatography: The sample is injected into a UPLC system to separate the analyte from any impurities.

-

Mass Spectrometry: The eluent is introduced into a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer). The instrument is operated in a high-resolution full-scan mode to acquire the mass spectrum of the molecular ion region.

-

Data Analysis: The relative intensities of the peaks corresponding to the different isotopologues (d0 to d5) are measured. The isotopic purity is calculated as the percentage of the d5 isotopologue relative to the sum of all isotopologues.

Isotopic Distribution Data (Representative):

| Isotopologue | Mass (Da) | Relative Abundance (%) |

| d0 (C₈H₈O₃) | 152.0473 | < 0.1 |

| d1 (C₈H₇DO₃) | 153.0536 | < 0.5 |

| d2 (C₈H₆D₂O₃) | 154.0599 | < 1.0 |

| d3 (C₈H₅D₃O₃) | 155.0662 | ~ 2.0 |

| d4 (C₈H₄D₄O₃) | 156.0725 | ~ 5.0 |

| d5 (C₈H₃D₅O₃) | 157.0787 | > 90.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides complementary information on the isotopic purity and confirms the location of the deuterium atoms.

-

¹H NMR: In the ¹H NMR spectrum of Phenoxy-d5-acetic acid, the signals corresponding to the aromatic protons will be absent or significantly reduced in intensity, confirming the deuteration of the phenyl ring. The presence of residual proton signals can be used to estimate the degree of deuteration.

-

²H NMR: A ²H (deuterium) NMR spectrum will show a signal corresponding to the deuterium atoms on the phenyl ring, providing direct evidence of deuteration.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms of the phenoxy and acetic acid moieties. The signals for the deuterated carbons will appear as multiplets due to C-D coupling.

Visualized Workflows

The following diagrams illustrate the synthesis and analytical workflows described in this guide.

Caption: Synthetic workflow for Phenoxy-d5-acetic acid.

Caption: Analytical workflow for isotopic purity determination.

References

Technical Guide: Phenoxy-d5-acetic acid in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxy-d5-acetic acid is the deuterated form of phenoxyacetic acid, a compound belonging to the class of phenoxy herbicides. Due to its isotopic labeling, Phenoxy-d5-acetic acid serves as an ideal internal standard for the accurate quantification of phenoxyacetic acid and its analogues in various complex matrices. Its physical and chemical properties closely mirror those of the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, which corrects for matrix effects and variations in instrument response. This guide provides an in-depth overview of its properties, applications, and the methodologies for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Properties of Phenoxy-d5-acetic acid

The fundamental properties of Phenoxy-d5-acetic acid are essential for its application as an analytical standard.

| Property | Value |

| CAS Number | 154492-74-7[1] |

| Molecular Formula | C₈H₃D₅O₃ |

| Molecular Weight | 157.18 g/mol [1] |

| Synonyms | 2-(2,3,4,5,6-pentadeuteriophenoxy)acetic acid, Phenoxy-d5-ethanoic Acid |

| Appearance | White to off-white solid |

| Storage | 2-8°C for long-term storage |

Application in Quantitative Analysis via LC-MS/MS

Phenoxy-d5-acetic acid is predominantly used as an internal standard in isotope dilution mass spectrometry for the precise measurement of phenoxyacetic acid herbicides in environmental and biological samples. The methodology leverages the high sensitivity and selectivity of LC-MS/MS, particularly with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Mass Spectrometry Parameters

Accurate quantification relies on specific MRM transitions for both the target analyte (Phenoxyacetic acid) and the internal standard (Phenoxy-d5-acetic acid). The analysis is typically performed in negative electrospray ionization (ESI) mode.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Phenoxyacetic acid | 151.0 | 93.0 | Not specified |

| Phenoxy-d5-acetic acid | 156.1 | 98.0 | Not specified |

Note: While specific collision energies are instrument-dependent and require optimization, the provided precursor-product ion pairs are characteristic for fragmentation.

Experimental Protocols

Below is a detailed protocol for the analysis of phenoxyacetic acid in water samples using Phenoxy-d5-acetic acid as an internal standard. This protocol is a synthesis of methodologies reported in analytical literature.

Standard Solution Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of phenoxyacetic acid and Phenoxy-d5-acetic acid in HPLC-grade methanol at a concentration of 100 µg/mL.

-

Working Standard Solutions: Create a mixed working standard solution containing the unlabeled phenoxyacetic acid at various concentrations (e.g., 10, 50, 100, 500 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of Phenoxy-d5-acetic acid at a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples and calibration standards.

Sample Preparation (Solid-Phase Extraction - SPE)

-

Sample Acidification: Acidify water samples (e.g., 500 mL) to a pH below 3 with an acid like formic acid.

-

Spiking: Add a known volume of the Phenoxy-d5-acetic acid internal standard solution to each sample.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by acidified deionized water.

-

Sample Loading: Load the acidified water sample onto the SPE cartridge at a steady flow rate.

-

Washing: Wash the cartridge with deionized water to remove interferences.

-

Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.

-

Elution: Elute the analytes from the cartridge using a suitable solvent like methanol or acetonitrile.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL).

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over a run time of approximately 10-15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Gas Temperature: ~350°C.

-

Gas Flow: Instrument-specific optimized values for nebulizer and drying gases.

-

Capillary Voltage: ~3.0 - 4.0 kV.

-

Visualizations

Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for quantifying phenoxyacetic acid using Phenoxy-d5-acetic acid as an internal standard.

Caption: Workflow for phenoxyacetic acid analysis using an internal standard.

Conceptual Fragmentation Pathway

This diagram shows the conceptual fragmentation of phenoxyacetic acid and its deuterated analog in the mass spectrometer, which forms the basis of the MRM experiment.

Caption: Fragmentation pathway for MRM analysis.

References

A Technical Guide to the Physical and Chemical Stability of Phenoxy-d5-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical stability of Phenoxy-d5-acetic acid (CAS No. 154492-74-7), a deuterated analog of Phenoxyacetic acid. As a stable isotope-labeled compound, its integrity is paramount for its use in research and development, particularly in metabolic tracing and as an internal standard in quantitative analyses. This document outlines its known physical properties, potential degradation pathways, and recommended protocols for stability assessment.

Compound Overview

Phenoxy-d5-acetic acid is a derivative of glycolic acid where the phenyl group is perdeuterated. Stable isotope labeling, such as with deuterium (²H or D), provides a valuable tool for researchers by allowing the molecule to be traced and differentiated from its endogenous counterparts using mass spectrometry.[1][2] The stability of these labels is critical to ensure the accuracy and reproducibility of experimental results.[1]

Physical and Chemical Properties

Specific experimental data for the physical properties of Phenoxy-d5-acetic acid are not extensively available in public literature. However, the properties of its non-deuterated analog, Phenoxyacetic acid, provide a strong basis for its expected characteristics. Deuteration can slightly alter physical properties such as melting point, boiling point, and acidity.[3][4] For instance, deuteration is known to slightly decrease the acidity of carboxylic acids.[4]

Table 1: Physical and Chemical Properties of Phenoxy-d5-acetic Acid and its Non-Deuterated Analog.

| Property | Phenoxy-d5-acetic Acid | Phenoxyacetic Acid (Non-Deuterated Analog) |

| CAS Number | 154492-74-7[3][5] | 122-59-8[2][6][7] |

| Molecular Formula | C₈H₃D₅O₃ | C₈H₈O₃[6][7] |

| Molecular Weight | ~157.18 g/mol [3] | 152.15 g/mol [6][7] |

| Appearance | Not specified (likely a white to off-white solid) | White to off-white crystalline solid[7] |

| Melting Point | Not specified | 98-100 °C[2] |

| Boiling Point | Not specified | 285 °C[2] |

| pKa | Not specified (expected to be slightly higher than 3.17) | 3.17 (at 25 °C)[2] |

| Solubility | Not specified | Limited solubility in cold water; soluble in ethanol, ether, and acetone.[7] |

Chemical Stability and Degradation

The chemical stability of Phenoxy-d5-acetic acid is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The primary concerns for its stability are chemical degradation of the molecule and isotopic exchange of the deuterium labels.[8]

Potential Degradation Pathways

Based on the known behavior of phenoxy acids, the following degradation pathways are plausible for Phenoxy-d5-acetic acid:

-

Hydrolysis: The ether linkage in phenoxyacetic acid derivatives can be susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the molecule into deuterated phenol (phenol-d5) and glycolic acid. The rate of hydrolysis for phenoxy acids generally increases with higher temperatures and in alkaline conditions.[9]

-

Oxidation: Oxidative degradation can occur, potentially leading to the formation of hydroxylated species on the deuterated phenyl ring or other oxidative cleavage products.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation.[9] For drug substances, photostability testing is a key part of forced degradation studies.[10]

-

Thermal Degradation: High temperatures can lead to decarboxylation or other decomposition reactions.

Isotopic Stability

A crucial aspect of stability for deuterated compounds is the potential for hydrogen/deuterium (H/D) exchange. The deuterium atoms on the aromatic ring of Phenoxy-d5-acetic acid are generally stable and not readily exchangeable under typical analytical and storage conditions. However, extreme pH or temperature conditions could potentially facilitate this exchange, compromising the isotopic purity of the compound. The deuterium should not be placed on heteroatoms like oxygen or nitrogen, as they are readily exchangeable.[1]

Recommended Storage and Handling

Based on supplier recommendations and safety data sheets, the following storage and handling procedures are advised:

-

Storage Temperature: Recommendations vary between room temperature and refrigeration (2-8°C).[3][5] For long-term storage, refrigeration at 2-8°C is advisable to minimize potential degradation.[3]

-

Light: Store protected from light to prevent photolytic degradation.

-

Atmosphere: Store in a tightly sealed container under a dry, inert atmosphere to protect from moisture and oxidation.

-

Incompatibilities: Avoid strong oxidizing agents, reducing agents, and strong bases.[2][11]

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of Phenoxy-d5-acetic acid should involve forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. These studies help to identify potential degradation products and establish the stability-indicating nature of analytical methods.[12]

Forced Degradation (Stress Testing)

Forced degradation studies should be performed on a single batch of the compound to evaluate its intrinsic stability.[10]

Table 2: Recommended Conditions for Forced Degradation Studies.

| Stress Condition | Proposed Methodology | Purpose |

| Acid Hydrolysis | Dissolve in 0.1 M HCl; incubate at 60°C for up to 7 days. | To assess stability in acidic conditions and identify acid-induced degradants. |

| Base Hydrolysis | Dissolve in 0.1 M NaOH; incubate at room temperature for up to 7 days. | To assess stability in alkaline conditions and identify base-induced degradants. |

| Oxidation | Treat with 3% H₂O₂ at room temperature. | To evaluate susceptibility to oxidative degradation. |

| Thermal Stress | Expose the solid compound to 60-80°C. | To determine the impact of heat on stability.[12] |

| Photostability | Expose the solid and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). | To identify any potential photolytic degradation products. |

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection (LC-MS), is required to separate and quantify Phenoxy-d5-acetic acid from its potential degradation products.[13]

-

Chromatography: A reverse-phase HPLC method should be developed to achieve baseline separation of the parent compound from all significant degradants.

-

Detection: Mass spectrometry is essential for monitoring the isotopic purity (deuterium retention) and identifying the mass of any degradation products. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition of degradants.[8]

-

Nuclear Magnetic Resonance (NMR): ¹H NMR can be used to assess the degree and position of deuteration and to detect any H/D exchange.[8]

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a forced degradation study.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Phenoxyacetic acid | 122-59-8 [chemicalbook.com]

- 3. clearsynth.com [clearsynth.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Acetic acid, phenoxy- [webbook.nist.gov]

- 8. Phenoxy-d5-acetic Acid | CDN-D-6655-0.1G | LGC Standards [lgcstandards.com]

- 9. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajpsonline.com [ajpsonline.com]

- 11. hpc-standards.us [hpc-standards.us]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Phenoxy-d5-acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phenoxy-d5-acetic acid (CAS No. 154492-74-7). Due to the limited availability of public domain spectra for the deuterated species, this document presents detailed spectroscopic data for the non-labeled analogue, Phenoxyacetic acid (CAS No. 122-59-8), and discusses the anticipated spectral modifications resulting from isotopic labeling. The guide includes structured data tables, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Introduction

Phenoxy-d5-acetic acid is a stable, isotopically labeled form of Phenoxyacetic acid, where the five hydrogen atoms on the phenyl ring are replaced with deuterium. Its molecular formula is C₈H₃D₅O₃, and it has a molecular weight of approximately 157.18 g/mol .[1][2] Such labeled compounds are invaluable in various research applications, including reaction mechanism studies, metabolic pathway elucidation, and as internal standards in quantitative mass spectrometry.[1] Accurate characterization using spectroscopic methods is critical to confirm isotopic purity and structural integrity.

Spectroscopic Data Presentation

The following sections summarize the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for Phenoxyacetic acid. The expected variations for Phenoxy-d5-acetic acid are described.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure.

Expected Spectral Differences for Phenoxy-d5-acetic acid:

-

¹H NMR: The signals corresponding to the aromatic protons (typically in the 6.9-7.4 ppm range) will be absent. The only remaining signals will be for the methylene (-CH₂-) and carboxylic acid (-COOH) protons.

-

¹³C NMR: The signals for the deuterated aromatic carbons will appear as triplets (due to spin-coupling with deuterium, which has a spin I=1) and will be shifted slightly upfield. The C-D vibrations will also be different.

Table 1: ¹H NMR Data for Phenoxyacetic acid [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~7.35 - 7.25 | Multiplet | 2H | Ar-H (meta) |

| ~7.00 - 6.90 | Multiplet | 3H | Ar-H (ortho, para) |

| ~4.65 | Singlet | 2H | -OCH₂- |

Table 2: ¹³C NMR Data for Phenoxyacetic acid [4]

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | -COOH |

| ~157.5 | Ar-C-O |

| ~129.5 | Ar-CH (meta) |

| ~121.5 | Ar-CH (para) |

| ~114.5 | Ar-CH (ortho) |

| ~65.0 | -OCH₂- |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and elemental composition.

Expected Spectral Differences for Phenoxy-d5-acetic acid:

-

The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ will be observed at an m/z value 5 units higher than that of the unlabeled compound due to the five deuterium atoms. The expected exact mass is 157.0787.[5]

-

Fragment ions containing the deuterated phenyl ring will also show a corresponding mass shift. For example, the phenoxy radical fragment ([C₆D₅O]⁺) would be expected at m/z 99, compared to m/z 94 for the unlabeled species.

Table 3: Mass Spectrometry Data for Phenoxyacetic acid (Electron Ionization) [6]

| m/z | Relative Intensity (%) | Assignment (Proposed Fragment) |

| 152 | 90 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [M - COOH]⁺ |

| 94 | 24 | [C₆H₅OH]⁺ |

| 77 | 93 | [C₆H₅]⁺ |

| 65 | 18 | [C₅H₅]⁺ |

| 51 | 17 | [C₄H₃]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Spectral Differences for Phenoxy-d5-acetic acid:

-

The aromatic C-H stretching vibrations, typically seen just above 3000 cm⁻¹, will be replaced by C-D stretching vibrations at a lower frequency (around 2200-2300 cm⁻¹).

-

The aromatic C-H bending vibrations (out-of-plane) in the 900-690 cm⁻¹ region will be shifted to lower wavenumbers.

Table 4: IR Spectroscopy Data for Phenoxyacetic acid [7][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3060 | Medium | C-H stretch (Aromatic) |

| ~2930 | Medium | C-H stretch (Aliphatic) |

| 1700-1730 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1490 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~1240 | Strong | C-O stretch (Ether & Carboxylic Acid) |

| ~750, ~690 | Strong | C-H bend (Aromatic, out-of-plane) |

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of solid organic compounds like Phenoxy-d5-acetic acid.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.[9]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube.[10] Place the tube into the spectrometer's probe. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Instrument parameters such as the number of scans, acquisition time, and relaxation delay should be optimized to obtain a good signal-to-noise ratio.

Mass Spectrometry Protocol

For a non-volatile organic acid, Electrospray Ionization (ESI) is a suitable technique.[10]

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile/water mixtures.[11]

-

Instrumentation: The sample solution can be introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system for separation prior to analysis.[12]

-

Data Acquisition: Set the mass spectrometer to operate in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻. Acquire the mass spectrum over a suitable m/z range (e.g., 50-400 amu) to observe the molecular ion and any characteristic fragment ions.[10]

IR Spectroscopy Protocol

For a solid sample, the KBr pellet or Attenuated Total Reflectance (ATR) method is commonly used.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[13]

-

Data Acquisition: Place the KBr pellet in the sample holder or apply pressure to the sample on the ATR crystal.[10] Record a background spectrum (of the empty spectrometer or blank KBr pellet). Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹.[14]

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of an isotopically labeled compound such as Phenoxy-d5-acetic acid.

Caption: A workflow for the spectroscopic characterization of Phenoxy-d5-acetic acid.

References

- 1. clearsynth.com [clearsynth.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. Phenoxyacetic acid(122-59-8) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Phenoxy-d5-acetic Acid | CAS 154492-74-7 | LGC Standards [lgcstandards.com]

- 6. Acetic acid, phenoxy- [webbook.nist.gov]

- 7. Acetic acid, phenoxy- [webbook.nist.gov]

- 8. Phenoxyacetic acid(122-59-8) IR Spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. biocompare.com [biocompare.com]

- 13. amherst.edu [amherst.edu]

- 14. Experimental Design [web.mit.edu]

The Evolving Landscape of Research: A Technical Guide to the Application of Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific advancement, the demand for analytical precision and accuracy is paramount. Deuterated standards, molecules where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, have emerged as indispensable tools across a multitude of research disciplines. Their unique ability to serve as ideal internal standards in mass spectrometry-based analyses has revolutionized quantitative studies, while their utility as metabolic tracers is unlocking new insights into complex biological systems. This in-depth technical guide explores the core and emerging applications of deuterated standards, providing detailed experimental protocols, comparative quantitative data, and visual workflows to empower researchers in leveraging this powerful technology.

The Gold Standard in Quantitative Analysis: Isotope Dilution Mass Spectrometry

The foundational application of deuterated standards lies in Isotope Dilution Mass Spectrometry (IDMS).[1] In this technique, a known amount of a deuterated analog of the target analyte is introduced into the sample at the earliest stage of analysis.[1] Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same ionization efficiency and matrix effects in the mass spectrometer.[2] This allows for the correction of variability that can arise during sample preparation, matrix effects, and instrument drift, thereby significantly enhancing the precision and accuracy of quantitative assays.[2] The mass spectrometer can distinguish between the analyte and the deuterated standard due to the mass difference, enabling accurate quantification based on the ratio of their signals.[1]

Emerging Applications in New Research Frontiers

The utility of deuterated standards extends far beyond simple quantification, with researchers continually finding innovative applications in burgeoning fields of study.

Metabolomics and Lipidomics: Tracing Metabolic Fates

Deuterated compounds are powerful tracers for elucidating the intricate pathways of metabolism.[3] By introducing a deuterated substrate, such as a fatty acid or glucose, into a biological system, researchers can track the incorporation of deuterium into various downstream metabolites.[4] This approach, known as metabolic flux analysis, provides a dynamic view of cellular metabolism and is instrumental in understanding disease states and the effects of therapeutic interventions.[3] In lipidomics, deuterated fatty acids are used to trace their absorption, distribution, metabolism, and incorporation into complex lipids.[4]

Proteomics: Unraveling Protein Dynamics

In proteomics, metabolic labeling with heavy water (D₂O) or deuterated amino acids allows for the study of protein homeostasis (proteostasis) in vivo.[5][6] By providing enriched water or amino acids in the diet, researchers can monitor the rate of protein synthesis and degradation by measuring the incorporation of deuterium into newly synthesized proteins over time.[5] This technique is cost-effective and enables the analysis of the entire proteome's dynamics, offering insights into diseases associated with dysregulated proteostasis, such as neurodegenerative diseases.[5][7]

Environmental Analysis: Enhancing Pollutant Detection

The accurate quantification of pollutants in complex environmental matrices like water, soil, and air is critical for environmental monitoring and regulatory compliance.[1] Deuterated analogs of environmental contaminants, such as pesticides, pharmaceuticals, and volatile organic compounds (VOCs), serve as robust internal standards in GC-MS and LC-MS methods.[1] Their use compensates for matrix effects and procedural losses during sample extraction and analysis, leading to highly reliable and defensible data for risk assessment.[1]

Drug Discovery and Development: Improving Pharmacokinetics

Deuteration of drug molecules is a novel strategy to enhance their pharmacokinetic properties.[8][9] By strategically replacing hydrogen with deuterium at sites of metabolic attack, the carbon-deuterium bond's greater strength can slow down the rate of drug metabolism.[10] This "kinetic isotope effect" can lead to a longer drug half-life, increased drug exposure, and a reduction in the formation of potentially toxic metabolites, ultimately allowing for less frequent dosing and an improved safety profile.[3][10]

Data Presentation: Quantitative Comparison of Deuterated Standards

The use of deuterated internal standards significantly improves the accuracy and precision of quantitative analyses. The following tables summarize key performance metrics from various applications.

Table 1: Performance of Deuterated vs. Non-Deuterated Internal Standards

| Performance Metric | Deuterated Internal Standard | Non-Deuterated (e.g., ¹³C-labeled) Internal Standard | Reference |

| Accuracy | Can be slightly lower due to potential chromatographic shifts and H/D exchange. | Generally provides higher accuracy due to greater chemical stability. | [11] |

| Precision (%RSD) | Typically <15% | Typically <15% | [12] |

| Matrix Effect | Effectively compensates for ion suppression/enhancement. | Excellent compensation for matrix effects. | [12] |

| Cost-Effectiveness | Generally more cost-effective to synthesize. | Typically more expensive to synthesize. | [13] |

Table 2: Comparative Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

| Drug | Parameter | Non-Deuterated | Deuterated | Fold Change | Reference |

| Tetrabenazine | AUC (ng·h/mL) | 13.6 ± 4.5 | 30.1 ± 10.1 | 2.2 | [12] |

| Cmax (ng/mL) | 2.1 ± 0.8 | 3.0 ± 1.1 | 1.4 | [12] | |

| t½ (h) | 2.9 ± 0.8 | 4.9 ± 1.2 | 1.7 | [12] | |

| Methadone | AUC (ng·h/mL) | 4.7 ± 0.8 | 0.9 ± 0.3 | 0.19 | [14] |

| Cmax (ng/mL) | 4.4-fold lower | [14] | |||

| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 0.19 | [14] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of deuterated standards in research.

General Protocol for Quantitative Analysis using LC-MS/MS

-

Sample Preparation:

-

To a specific volume of biological matrix (e.g., 100 µL of plasma), add a known amount of the deuterated internal standard solution.[12]

-

Perform protein precipitation by adding a threefold volume of a cold organic solvent (e.g., acetonitrile).[12]

-

Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[12]

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the prepared sample into the LC-MS/MS system.

-

Perform chromatographic separation using a suitable column (e.g., C18) and mobile phase gradient to resolve the analyte from other matrix components.

-

Detect the analyte and its deuterated internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[12]

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the deuterated internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[12]

-

Protocol for Metabolic Labeling in Proteomics (SILAC)

-

Cell Culture:

-

Grow two populations of cells in parallel. One population is cultured in a "light" medium containing natural amino acids, while the other is cultured in a "heavy" medium where one or more essential amino acids (e.g., lysine, arginine) are replaced with their deuterated or ¹³C/¹⁵N-labeled counterparts.[15]

-

Allow the cells to undergo at least five to six doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.[16]

-

-

Sample Preparation:

-

After the desired experimental treatment, harvest both the "light" and "heavy" cell populations.

-

Combine equal amounts of protein from both populations.[17]

-

Perform in-solution or in-gel digestion of the combined protein mixture using an enzyme such as trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labeling.

-

-

Data Analysis:

-

Quantify the relative abundance of proteins between the two cell populations by comparing the signal intensities of the "light" and "heavy" peptide pairs.[15]

-

Mandatory Visualizations

Diagrams are provided to illustrate key workflows and concepts.

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Caption: Workflow for metabolic flux analysis using a deuterated tracer.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolic labeling with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. mdpi.com [mdpi.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. info.gbiosciences.com [info.gbiosciences.com]

- 16. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 17. youtube.com [youtube.com]

Unraveling the Isotope Effects of Phenoxy-d5-acetic Acid in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of isotope effects observed for Phenoxy-d5-acetic acid in mass spectrometry. Detailing experimental methodologies, quantitative data, and the underlying metabolic context, this document serves as a comprehensive resource for professionals in drug development and scientific research.

Introduction to Isotope Effects in Mass Spectrometry

Isotope effects in mass spectrometry are the variations in physicochemical properties that arise from the substitution of an atom with one of its isotopes. In the case of Phenoxy-d5-acetic acid, the five hydrogen atoms on the phenyl ring are replaced with deuterium. This substitution leads to a predictable increase in molecular weight, which is the primary and most utilized isotope effect in quantitative mass spectrometry. However, more subtle secondary isotope effects can also be observed, such as shifts in chromatographic retention time and alterations in fragmentation patterns upon collision-induced dissociation. Understanding and accounting for these effects is crucial for the development of robust and accurate analytical methods.

Phenoxy-d5-acetic acid is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of its non-labeled counterpart, phenoxyacetic acid.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects, thus providing superior accuracy and precision.[2][3]

Quantitative Data: Mass Spectral and Chromatographic Isotope Effects

The primary isotope effect of Phenoxy-d5-acetic acid is the mass shift of +5 Da compared to phenoxyacetic acid. This allows for the simultaneous detection and differentiation of the analyte and the internal standard by the mass spectrometer.

Mass Spectrometry Data

The mass spectrum of unlabeled phenoxyacetic acid, obtained from the NIST database, provides a reference for understanding its fragmentation. When subjected to mass spectrometry, particularly with techniques like electrospray ionization (ESI), phenoxyacetic acid can be readily deprotonated to form the [M-H]⁻ ion.

Table 1: Key Mass Spectral Data for Phenoxyacetic Acid and Phenoxy-d5-acetic Acid

| Compound | Molecular Formula | Exact Mass (Da) | [M-H]⁻ Ion (m/z) |

| Phenoxyacetic Acid | C₈H₈O₃ | 152.0473[4] | 151.0395 |

| Phenoxy-d5-acetic Acid | C₈H₃D₅O₃ | 157.0787 | 156.0709 |

Chromatographic Isotope Effect

A secondary isotope effect can manifest as a shift in retention time during chromatographic separation. Deuterated compounds often elute slightly earlier than their non-deuterated analogs in reversed-phase liquid chromatography.[6][7][8] This is attributed to the subtle differences in intermolecular interactions between the analyte and the stationary phase due to the presence of deuterium. While the exact retention time shift for Phenoxy-d5-acetic acid will depend on the specific chromatographic conditions (e.g., column chemistry, mobile phase composition, and gradient), it is a factor to consider during method development. However, in many applications using modern ultra-high-performance liquid chromatography (UHPLC) with fast gradients, this shift may be minimal.[6]

Experimental Protocols

The following sections outline typical experimental methodologies for the analysis of phenoxyacetic acid using Phenoxy-d5-acetic acid as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the cleanup and concentration of phenoxyacetic acids from biological matrices like urine.[1]

Protocol:

-

Sample Pre-treatment: Acidify the urine sample to ensure phenoxyacetic acid is in its protonated form.

-

SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interferences.

-

Elution: Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Table 2: Typical LC-MS/MS Parameters for Phenoxyacetic Acid Analysis [1]

| Parameter | Setting |

| Liquid Chromatography | |

| UPLC System | ACQUITY UPLC I-Class or equivalent |

| Column | ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm |

| Column Temperature | 60 °C |

| Mobile Phase A | 0.5% Formic acid in water |

| Mobile Phase B | 0.5% Formic acid in acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 100 µL |

| Mass Spectrometry | |

| MS System | Xevo TQ-S or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |

| Capillary Voltage | 2.0 kV |

| Cone Voltage | 20.0 V |

| Desolvation Temperature | 550 °C |

| Desolvation Gas Flow | 1100 L/hr |

| Cone Gas Flow | 50 L/hr |

| Analysis Mode | Selected Reaction Monitoring (SRM) |

The specific SRM transitions for phenoxyacetic acid and Phenoxy-d5-acetic acid would need to be optimized on the specific instrument used.

Metabolic Pathway of Phenoxyacetic Acid in Humans

Phenoxyacetic acid is a known human metabolite of 2-phenoxyethanol, a compound commonly used as a preservative in cosmetics and other products.[9][10][11][12][13] The metabolic pathway involves the oxidation of 2-phenoxyethanol. Further metabolism of phenoxyacetic acid can also occur.

The diagram above illustrates the primary metabolic conversion of 2-phenoxyethanol to phenoxyacetic acid, which is then a substrate for further hydroxylation before excretion.[9][11][12][13]

Experimental Workflow for Quantitative Analysis

The following diagram outlines a typical workflow for the quantitative analysis of phenoxyacetic acid in a biological sample using Phenoxy-d5-acetic acid as an internal standard.

Conclusion

The use of Phenoxy-d5-acetic acid as an internal standard in mass spectrometric assays for phenoxyacetic acid is a well-established and robust practice. The primary isotope effect, a mass shift of +5 Da, allows for clear differentiation from the analyte. While secondary isotope effects, such as minor shifts in retention time, can occur, they are generally manageable with appropriate chromatographic methods. A thorough understanding of the metabolic pathways of precursor compounds like 2-phenoxyethanol is essential for interpreting the presence and concentration of phenoxyacetic acid in biological samples. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists to develop and implement accurate and reliable quantitative methods for phenoxyacetic acid.

References

- 1. Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. texilajournal.com [texilajournal.com]

- 3. lcms.cz [lcms.cz]

- 4. Acetic acid, phenoxy- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. solutions.shimadzu.co.jp [solutions.shimadzu.co.jp]

- 8. accta.com [accta.com]

- 9. Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Percutaneous penetration of 2-phenoxyethanol through rat and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dermal penetration of 2-phenoxyethanol in humans: in vivo metabolism and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Commercial availability and suppliers of Phenoxy-d5-acetic acid

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the commercial availability, synthesis, and analytical applications of Phenoxy-d5-acetic acid. This deuterated internal standard is a crucial tool in quantitative mass spectrometry-based studies, offering enhanced accuracy and reliability in the analysis of its non-labeled counterpart, phenoxyacetic acid, and related compounds.

Commercial Availability and Suppliers

Phenoxy-d5-acetic acid is commercially available from a number of specialized chemical suppliers. These companies offer the compound in various quantities and purities, often accompanied by a Certificate of Analysis. Researchers should always consult the supplier's documentation for detailed specifications.

| Supplier | Product Code(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| Clearsynth | CS-T-60358 | 154492-74-7 | C₈H₃D₅O₃ | 157.18 | 99.77% by HPLC[1] | Labeled compound for reaction mechanism studies. |

| LGC Standards | CDN-D-6655 | 154492-74-7 | C₈²H₅H₃O₃ | 157.0787 | Not specified | Available in various pack sizes. |

| HPC Standards Inc. | 682889 | 154492-74-7 | C₈H₃D₅O₃ | 157.18 | Not specified | Safety Data Sheet available.[2] |

| Toronto Research Chemicals (via Fisher Scientific) | Not specified | 154492-74-7 | Not specified | Not specified | Not specified | Available in 50mg quantities. |

| ChemNet | Not specified | 154492-74-7 | C₈H₃D₅O₃ | 157.1781 | Not specified | Lists Toronto Research Chemicals as a supplier. |

Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-(2,3,4,5,6-pentadeuteriophenoxy)acetic acid[1] |

| CAS Number | 154492-74-7 |

| Molecular Formula | C₈H₃D₅O₃ |

| Molecular Weight | 157.18 g/mol [1] |

| Appearance | White crystalline powder (based on unlabeled compound) |

| Storage | Store at 2-8°C for long-term storage.[1] |

Synthesis Protocol: Williamson Ether Synthesis

Reaction:

Caption: Williamson Ether Synthesis of Phenoxy-d5-acetic acid.

Materials:

-

Phenol-d6

-

Sodium hydroxide (NaOH)

-

Chloroacetic acid (ClCH₂COOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Deionized water

Procedure:

-

Formation of Sodium Phenoxide-d5: In a suitable reaction vessel, dissolve phenol-d6 in an aqueous solution of sodium hydroxide to form sodium phenoxide-d5.

-

Reaction with Chloroacetate: Prepare a solution of sodium chloroacetate by neutralizing chloroacetic acid with sodium hydroxide. Add the sodium chloroacetate solution to the sodium phenoxide-d5 solution.

-

Reflux: Heat the reaction mixture to reflux for several hours to drive the reaction to completion.[5]

-

Work-up:

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude Phenoxy-d5-acetic acid.

-

Extract the product into diethyl ether.

-

Wash the ether layer with water and then with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer as its sodium salt.

-

Separate the aqueous layer and re-acidify with hydrochloric acid to precipitate the purified Phenoxy-d5-acetic acid.

-

-

Purification: The precipitated product can be further purified by recrystallization from hot water or another suitable solvent.

-

Drying: Dry the purified crystals under vacuum.

Analytical Applications and Experimental Protocols

The primary application of Phenoxy-d5-acetic acid is as an internal standard in analytical chemistry, particularly for quantification using mass spectrometry. Its chemical and physical properties are nearly identical to its non-deuterated analog, but its increased mass allows it to be distinguished in a mass spectrometer. This makes it an ideal tool to correct for variations in sample preparation and instrument response.

Application as an Internal Standard in LC-MS/MS

Phenoxy-d5-acetic acid is used to improve the accuracy of quantitative methods for detecting phenoxyacetic acid and related compounds, such as herbicides, in various matrices like environmental samples and biological fluids.

General Experimental Workflow:

Caption: Typical workflow for using Phenoxy-d5-acetic acid as an internal standard.

Sample Preparation (General Protocol for Water Samples):

-

Spiking: To a known volume of the water sample, add a precise amount of a standard solution of Phenoxy-d5-acetic acid.

-

Acidification: Acidify the sample to a pH of approximately 2-3 with a suitable acid (e.g., formic acid) to ensure the analyte is in its protonated form.

-

Solid Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol and then with acidified water.

-

Load the acidified sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of mobile phase A and B).

LC-MS/MS Conditions (Illustrative):

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid).

-

Mobile Phase B: Acetonitrile or methanol with a small amount of acid.

-

Gradient: A gradient elution is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for phenoxyacetic acids.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. This involves monitoring a specific precursor ion to product ion transition for both the analyte (phenoxyacetic acid) and the internal standard (Phenoxy-d5-acetic acid).

-

Safety Information

Phenoxy-d5-acetic acid should be handled in a laboratory setting with appropriate personal protective equipment. Based on the Safety Data Sheet for D5-Phenoxy acetic acid from HPC Standards GmbH, the compound may cause skin and serious eye irritation and may cause an allergic skin reaction.[2] It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information and handling precautions.

Disclaimer: This technical guide is intended for informational purposes only and should not be considered a substitute for professional laboratory guidance and safety protocols. Always refer to the supplier's documentation and established laboratory safety procedures when handling chemical substances.

References

Safety data sheet and handling information for Phenoxy-d5-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling information, and an overview of the experimental applications for Phenoxy-d5-acetic acid. The information is compiled from safety data sheets of the parent compound, Phenoxyacetic acid, and product specifications for the deuterated analogue.

Chemical and Physical Properties

Phenoxy-d5-acetic acid is a deuterated form of Phenoxyacetic acid, where the five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly in mass spectrometry-based quantification.

Table 1: Physical and Chemical Properties of Phenoxy-d5-acetic Acid

| Property | Value | Source |

| CAS Number | 154492-74-7 | LGC Standards, Clearsynth[1][2] |

| Molecular Formula | C₈H₃D₅O₃ | Clearsynth[2] |

| Molecular Weight | 157.18 g/mol | LGC Standards, Clearsynth[1][2] |

| Isotopic Purity | >98% | No specific source found |

| Appearance | White to off-white solid | Inferred from Phenoxyacetic acid |

| Storage | 2-8°C, Refrigerator | Clearsynth[2] |

Table 2: Physical and Chemical Properties of Phenoxyacetic Acid (Non-deuterated)

| Property | Value | Source |

| CAS Number | 122-59-8 | Fisher Scientific[3] |

| Molecular Formula | C₈H₈O₃ | PubChem[4] |

| Molecular Weight | 152.15 g/mol | PubChem[4] |

| Melting Point | 98 - 101 °C | Fisher Scientific[3] |

| Boiling Point | 285 °C at 760 mmHg | Fisher Scientific[3] |

| Flash Point | 165 °C | Fisher Scientific[3] |

| Solubility | Slightly soluble in water | NOAA |

Safety and Handling

The safety and handling precautions for Phenoxy-d5-acetic acid are based on the data available for its non-deuterated counterpart, Phenoxyacetic acid. The isotopic labeling with deuterium does not significantly alter the chemical hazards of the molecule.

Hazard Identification

Phenoxyacetic acid is classified as harmful and an irritant.

Table 3: GHS Hazard Classification for Phenoxyacetic Acid

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[5] |

| Skin Irritation | 2 | H315: Causes skin irritation.[5] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[5] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[5] |

First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[3] Rinse mouth.[3]

-

If on Skin: Wash with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3]

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3]

-

If in Eyes: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3]

Personal Protective Equipment (PPE)

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[6]

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[6]

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.[6]

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[6]

Storage and Disposal

-

Storage: Store in a well-ventilated place.[3] Keep the container tightly closed.[3] Recommended storage for Phenoxy-d5-acetic acid is at refrigerator temperatures (2-8°C) for long-term stability.[2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Experimental Protocols and Applications

Phenoxy-d5-acetic acid is primarily used as an internal standard in analytical chemistry, particularly for the quantification of phenoxyacetic acid and related compounds by isotope dilution mass spectrometry.

General Workflow for Use as an Internal Standard

The deuterated standard is added to a sample at a known concentration at the beginning of the sample preparation process. Since the deuterated and non-deuterated forms have nearly identical chemical and physical properties, they behave similarly during extraction, cleanup, and chromatographic separation. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. Mass spectrometry can differentiate between the analyte and the deuterated standard based on their mass-to-charge ratio, allowing for accurate quantification.

Detailed Methodology: Quantification in Water Samples (Illustrative)

The following is a generalized protocol based on methods for analyzing similar compounds in environmental samples.

-

Sample Collection: Collect water samples in appropriate containers.

-

Internal Standard Spiking: Add a known amount of Phenoxy-d5-acetic acid solution in a suitable solvent (e.g., methanol) to each water sample.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.

-

Load the spiked water sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard with an appropriate solvent (e.g., acetonitrile).

-

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Separate the analyte from other matrix components using a suitable C18 column and a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Detect and quantify the analyte and the internal standard using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer.

-

-

Data Analysis: Calculate the concentration of the analyte in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathways and Logical Relationships

The primary utility of Phenoxy-d5-acetic acid is in analytical workflows rather than in the study of biological signaling pathways. However, a logical diagram for safe laboratory handling of this chemical can be represented.

References

Methodological & Application

Application Note: High-Throughput Analysis of Phenoxy Herbicides in Environmental Samples Using Phenoxy-d5-acetic acid as an Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of multiple phenoxyacetic acid herbicides in environmental water and soil samples. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates Phenoxy-d5-acetic acid as an internal standard to ensure accuracy and precision. The sample preparation involves a straightforward solid-phase extraction (SPE) or liquid-liquid extraction, followed by a rapid chromatographic separation. This methodology is ideal for research laboratories, environmental monitoring agencies, and drug development professionals requiring reliable trace-level analysis of these compounds.

Introduction

Phenoxyacetic acid herbicides are a class of synthetic auxins widely used in agriculture to control broadleaf weeds.[1] Due to their extensive use, there is a growing concern about their potential contamination of soil, groundwater, and surface water.[2] Regulatory bodies worldwide have set maximum residue limits (MRLs) for these herbicides in various matrices. Consequently, sensitive and selective analytical methods are crucial for monitoring their presence and ensuring environmental and human safety.

LC-MS/MS has become the preferred technique for analyzing phenoxy herbicides due to its high sensitivity and selectivity, which allows for the detection of analytes at trace levels even in complex matrices.[3] The use of stable isotope-labeled internal standards is critical for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response.[4][5] Phenoxy-d5-acetic acid is an ideal internal standard for this analysis due to its structural similarity to the target analytes, ensuring comparable extraction efficiency and ionization behavior.

This application note provides a comprehensive protocol for the analysis of common phenoxy herbicides, including 2,4-D, MCPA, MCPP, and Dichlorprop, using Phenoxy-d5-acetic acid as an internal standard.

Experimental

Materials and Reagents

-

Standards: Analytical standards of phenoxy herbicides (e.g., 2,4-D, MCPA, MCPP, Dichlorprop) and Phenoxy-d5-acetic acid were purchased from a certified supplier.

-

Solvents: HPLC-grade methanol, acetonitrile, and water were used. Formic acid (LC-MS grade) was also required.

-

Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., C18) or appropriate solvents for liquid-liquid extraction.

Standard Solution Preparation

-

Primary Stock Solutions (100 µg/mL): Prepare individual stock solutions of each herbicide and Phenoxy-d5-acetic acid in methanol.

-

Working Standard Solutions: Prepare mixed working standard solutions at various concentrations (e.g., 10, 50, 100, 500, 1000 ng/mL) by diluting the primary stock solutions in methanol.[6]

-

Internal Standard Spiking Solution: Prepare a working solution of Phenoxy-d5-acetic acid at a suitable concentration (e.g., 100 ng/mL) in methanol.

Sample Preparation

Water Samples (Solid-Phase Extraction)

-

Acidify 100 mL of the water sample to pH 2 with formic acid.

-

Spike the sample with the Phenoxy-d5-acetic acid internal standard solution.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water.

-

Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of acidified water.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Soil Samples (Liquid-Liquid Extraction)

-

Weigh 10 g of the soil sample into a centrifuge tube.

-

Add 20 mL of acetonitrile and the Phenoxy-d5-acetic acid internal standard.

-

Vortex for 1 minute and sonicate for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-